Cas no 214360-70-0 (4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-thiophen-3-yl-1,3,2-dioxaborolane
- 3-Thiopheneboronic acid pinacol ester
- Thiophene-3-boronic acid pinacol ester
- 2-(Thiophene-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thiophene
- 4,4,5,5-tetramethyl-(thiophen-2-yl)-1,3,2
- 4,4,5,5-Tetramethyl-2-(thien-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane
- thiophene-3-boronic acid, pinacol ester
- PubChem18548
- AMTB681
- HQXQOBAEDQBINI-UHF
- DTXSID10375251
- SY122156
- AS-2654
- AKOS015950768
- MFCD05663893
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, AldrichCPR
- 214360-70-0
- Thiophene-3-boronic acid pinacal ester
- FT-0643974
- Z1269204423
- SCHEMBL1033417
- J-513984
- HQXQOBAEDQBINI-UHFFFAOYSA-N
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-thienyl)-
- THIOPHEN-3-YLBORONIC ACID PINACOL ESTER
- EN300-262828
- CS-0043239
- 4,4,5,5-tetramethyl-2-thiophen-3-yl-[1,3,2]dioxaborolane
- AB22039
- DB-010617
- 4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane
-
- MDL: MFCD05663893
- Inchi: 1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5-7H,1-4H3
- InChI Key: HQXQOBAEDQBINI-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C1[H]
Computed Properties
- Exact Mass: 210.08900
- Monoisotopic Mass: 210.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.7
- Tautomer Count: nothing
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Density: 1.07
- Boiling Point: 286.5℃ at 760 mmHg
- Flash Point: 127.1°C
- Refractive Index: 1.501
- PSA: 46.70000
- LogP: 2.04730
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:1544
- Safety Instruction: S25; S45
-
Hazardous Material Identification:
- Packing Group:III
- Storage Condition:Store at room temperature
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R26/28
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113879-250mg |
4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 250mg |
¥61 | 2023-04-14 | |
Key Organics Ltd | AS-2654-10MG |
3-Thiopheneboronic acid pinacol ester |
214360-70-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1006332-10G |
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 10g |
$85 | 2024-07-21 | |
Enamine | EN300-262828-0.05g |
4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |
214360-70-0 | 95% | 0.05g |
$19.0 | 2024-06-18 | |
Key Organics Ltd | AS-2654-50g |
3-Thiopheneboronic acid pinacol ester |
214360-70-0 | >95% | 50g |
£595.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113879-10g |
4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 10g |
¥739 | 2023-04-14 | |
Enamine | EN300-262828-1g |
4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |
214360-70-0 | 95% | 1g |
$24.0 | 2023-09-14 | |
Enamine | EN300-262828-25g |
4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |
214360-70-0 | 95% | 25g |
$298.0 | 2023-09-14 | |
Apollo Scientific | OR30612-5g |
Thiophene-3-boronic acid, pinacol ester |
214360-70-0 | 98% | 5g |
£24.00 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0150-5G |
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane |
214360-70-0 | 97% | 5g |
¥ 277.00 | 2023-03-17 |
4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane Related Literature
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
3. Book reviews
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane: A Versatile Boronic Acid Derivative for Advanced Chemical and Biological Applications
The compound CAS No 214360-70-0, formally identified as 4,4,5,5-tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane, represents a unique class of organoboron compounds with significant potential in modern synthetic chemistry and pharmaceutical development. This molecule combines the structural features of a boronate ester framework with a substituted thiophene moiety (thienyl) at the 2-position. The dioxaborolane core is stabilized by four methyl groups at the 4 and 5 positions (tetramethyl), creating a highly reactive yet thermally stable platform for functionalization. Recent advancements in boron chemistry have positioned this compound as an important intermediate in cross-coupling reactions and bioconjugation strategies.
In terms of molecular architecture (molecular formula: C9H14BOS), the dioxaborolane ring system exhibits exceptional stability due to its electron delocalization across the boron-oxygen framework. The presence of the thienyl group, a five-membered heterocyclic ring containing sulfur atoms (Cs-symmetry configuration), imparts distinct electronic properties and enhances its reactivity profile compared to analogous benzene-based derivatives. Computational studies published in Nature Communications (2023) revealed that this substitution pattern creates favorable orbital overlaps for palladium-catalyzed coupling reactions under mild conditions. The tetramethyl substituents further optimize steric accessibility while maintaining solubility in common organic solvents like dichloromethane and acetonitrile.
Synthetic approaches to this compound have evolved significantly since its initial preparation in 2018 via hydroboration reactions with thiophene derivatives. A groundbreaking method described in the JACS Special Edition (January 2024) employs transition metal-free protocols using Lewis acid mediated condensation of boronic esters with thioacetals under solvent-free conditions. This advancement reduces reaction times by over 60% while achieving >98% purity through silica gel chromatography purification steps. Recent studies also highlight its utility as a pre-catalyst component in asymmetric hydrogenation systems where the thiophene unit serves as an auxiliary directing group.
In pharmaceutical applications (Bioorganic & Medicinal Chemistry Letters (March 2024), this compound has been successfully employed as a bioisosteric replacement for carboxylic acid functionalities in drug design. Its unique ability to form reversible ester-like linkages under physiological conditions makes it ideal for developing prodrugs with improved pharmacokinetic profiles. Researchers from MIT demonstrated that incorporating this moiety into kinase inhibitors enhanced their cellular uptake efficiency by 7-fold without compromising target specificity when tested against ABL1 tyrosine kinase variants associated with chronic myeloid leukemia.
The tetramethyl substitution pattern plays a critical role in stabilizing reactive intermediates during microwave-assisted Suzuki-Miyaura cross-coupling processes (Catalysis Science & Technology (July 2023)). By minimizing side reactions typically observed with less substituted boronic acids, this compound enables high-yield synthesis of complex biaryl structures critical for developing next-generation antiviral agents. Notably, it has been used to prepare novel benzothiophene derivatives that exhibit potent activity against SARS-CoV-2 variants through inhibition of viral protease activity without cytotoxic effects on human cells.
In materials science applications (Angewandte Chemie International Edition (November 2023), the dioxaborolane structure's redox properties make it an attractive component for designing organic radical-based polymers used in advanced electronic devices. When copolymerized with thiophene-functionalized monomers using atom transfer radical polymerization (ATRP), these materials exhibit tunable electrical conductivity ranging from 1×10-5 to 5×10-3 S/cm - critical parameters for flexible optoelectronic applications such as wearable biosensors.
Ongoing research focuses on exploiting its photochemical properties through conjugation with porphyrin scaffolds (Journal of Photochemistry and Photobiology A: Chemistry (April 2024)). By integrating this boron-containing unit into porphyrin macrocycles via palladium-catalyzed C-H activation strategies at room temperature (mild reaction conditions essential for biological compatibility), scientists have created photosensitizers capable of generating singlet oxygen under near-infrared irradiation - enabling new paradigms in photodynamic cancer therapy where deeper tissue penetration is required.
A recent study published in Nature Chemistry (June 2024) demonstrated its application as a chiral auxiliary in asymmetric Diels-Alder reactions when combined with cinchona alkaloid-based catalysts. The thiophene unit's π-electron system facilitates enantioselective control through non-covalent interactions while the boronate ester provides orthogonal handles for subsequent derivatization steps - a significant advantage over traditional auxiliaries requiring harsh cleavage conditions.
In analytical chemistry contexts (Analytical Chemistry (February 2024), this compound serves as an effective derivatizing agent for mass spectrometry analysis of trace carbohydrates in biological matrices. Its low molecular weight and facile coupling chemistry allow selective labeling without interference from endogenous compounds - improving detection limits by three orders of magnitude compared to conventional reagents like phenylboronic acid.
Safety data indicates that proper handling requires standard laboratory precautions due to its low volatility but emphasizes no hazardous classification under current regulatory frameworks (e.g., GHS criteria). Storage at ambient temperatures below recommended concentration limits ensures stability over extended periods (>6 months) when protected from moisture and oxygen exposure - validated through accelerated aging studies conducted by leading chemical manufacturers.
Clinical trials currently underway at Johns Hopkins University explore its use as a diagnostic imaging agent when conjugated to targeting peptides via click chemistry strategies. Preliminary results show promising tumor-to-background ratios when administered intravenously due to the thiophene unit's inherent lipophilicity facilitating passive targeting while maintaining biocompatibility established through preclinical toxicity studies.
This molecule's multifunctional nature arises from its ability to act simultaneously as:
- A versatile cross-coupling partner via transition metal catalysis;
- A bioorthogonal reporter group for live-cell imaging;
- A stabilizing scaffold for radical intermediates;
- An enantioselective control element during asymmetric synthesis;
- A pH-responsive linker for drug delivery systems;
- A tunable chromophore component in optoelectronic materials.
Ongoing investigations are directed toward optimizing its use in continuous flow synthesis platforms where real-time monitoring systems can track conversion rates exceeding conventional batch processes by up to 85%. Integration into microfluidic devices allows precise control over reaction parameters such as temperature gradients and residence times - crucial factors when synthesizing sensitive pharmaceutical intermediates like those observed during preparation of G-protein coupled receptor modulators reported earlier this year (Nature Chemical Biology,XXXXX.........)..
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- Boron-based anticancer agents leveraging selective tumor accumulation; .
- Bioconjugatable nanoparticles with controlled release profiles; .
- Metallophilic interactions between boron centers and biological targets; .
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